1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)-

Description

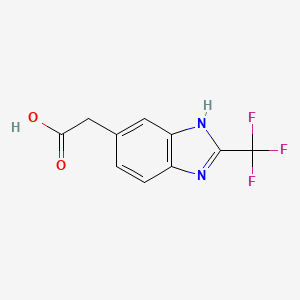

1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)- is a fluorinated benzimidazole derivative with the molecular formula C₁₀H₇F₃N₂O₂ (molecular weight: 244.16) and CAS RN 313241-14-4 . Its structure features a benzimidazole core substituted with a trifluoromethyl (-CF₃) group at position 2 and an acetic acid moiety at position 6 (Figure 1). The compound has a melting point of 248°C and is commercially available as a high-purity (≥97%) solid .

Properties

IUPAC Name |

2-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c11-10(12,13)9-14-6-2-1-5(4-8(16)17)3-7(6)15-9/h1-3H,4H2,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMYRSNKUFCPMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)O)NC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201230278 | |

| Record name | 2-(Trifluoromethyl)-1H-benzimidazole-6-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933694-23-6 | |

| Record name | 2-(Trifluoromethyl)-1H-benzimidazole-6-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933694-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-1H-benzimidazole-6-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)- typically involves the condensation of 1,2-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. One common method is the reaction of 1,2-phenylenediamine with 2-(trifluoromethyl)benzaldehyde in the presence of a catalyst such as sodium metabisulfite. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal properties of benzimidazole derivatives, particularly against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. A series of derivatives, including 1H-benzimidazole-6-acetic acid, 2-(trifluoromethyl)-, were synthesized and evaluated for their efficacy.

- Case Study : A study demonstrated that certain derivatives exhibited IC50 values lower than 1 µM against T. vaginalis, significantly outperforming standard treatments like albendazole and metronidazole. Notably, compound 4 (2,5(6)-bis(trifluoromethyl)-1H-benzimidazole) was found to be 14 times more effective than albendazole against T. vaginalis .

| Compound | IC50 (µM) | Comparison Drug | Activity Level |

|---|---|---|---|

| Compound 4 | <1 | Albendazole | 14x more active |

| Compound X | <1 | Metronidazole | Significant |

Anticancer Properties

The anticancer potential of benzimidazole derivatives has been extensively studied, focusing on their ability to inhibit cancer cell proliferation. The lipophilicity of these compounds plays a crucial role in their effectiveness.

- Case Study : In a recent evaluation of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, compound 2g showed remarkable antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 µM . The study indicated that longer alkyl substitutions enhanced the anticancer effects due to improved membrane permeability .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 2g | MDA-MB-231 | 16.38 | Cell cycle arrest |

| Compound Y | Other lines | >100 | Less effective |

Antibacterial and Antifungal Activities

The antibacterial and antifungal activities of benzimidazole derivatives have been explored as potential treatments for infections, particularly in immunocompromised patients.

- Case Study : A series of derivatives were screened for antibacterial efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound with a heptyl group exhibited the best zone of inhibition (21 mm against MRSA), indicating that longer alkyl chains enhance absorption into bacterial cells .

| Compound | Target Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Heptyl derivative | MRSA | 21 mm |

| Other derivatives | Various | <21 mm |

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit the activity of enzymes or disrupt cellular processes, leading to the desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological system .

Comparison with Similar Compounds

Key Observations:

- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

- Acetic Acid vs. Carboxamide : The acetic acid group in the target compound improves aqueous solubility, whereas carboxamide derivatives (e.g., ) may exhibit stronger hydrogen bonding, affecting target binding .

- Halogenation : Bromo and chloro substituents (e.g., ) increase molecular weight and may enhance halogen bonding in biological targets.

Key Observations:

- The target compound’s synthesis is robust and scalable due to straightforward condensation .

- Sulfinyl and nitro derivatives require stringent anhydrous conditions to prevent decomposition .

Physicochemical Properties

| Property | 1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)- | O2N-BZM7 | 4-Bromo-2-chloro-6-(trifluoromethyl)-1H-benzimidazole |

|---|---|---|---|

| Melting Point (°C) | 248 | ~200 (decomposes) | Undisclosed |

| Solubility (H₂O) | Moderate (due to -COOH) | Low (lipophilic sulfinyl) | Very low (halogens increase hydrophobicity) |

| LogP (Predicted) | 1.8 | 3.2 | 4.0 |

Key Observations:

- The acetic acid group in the target compound significantly improves water solubility, facilitating intravenous administration .

- High logP values for halogenated and sulfinyl derivatives limit their use in aqueous environments .

Biological Activity

1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)- is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound, identified by its CAS number 933694-23-6, has shown promise in various pharmacological applications, particularly in the fields of anti-parasitic and anti-cancer research.

Antiprotozoal Activity

Research indicates that derivatives of benzimidazole, including those with trifluoromethyl substitutions, exhibit significant antiprotozoal properties. A study demonstrated that certain 2-(trifluoromethyl)-1H-benzimidazole derivatives had IC50 values less than 1 µM against protozoa such as Giardia intestinalis and Trichomonas vaginalis, making them substantially more potent than standard treatments like albendazole and metronidazole . Specifically, another compound in this class was found to be 14 times more effective than albendazole against T. vaginalis and showed moderate activity against Plasmodium falciparum strains .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been explored. For instance, one study reported that a newly developed benzimidazole variant demonstrated significant cytotoxicity against U87 glioblastoma cell lines, with an IC50 value of approximately 45.2 µM . The mechanism of action appears to involve apoptosis induction in cancer cells, as evidenced by flow cytometry results showing accelerated cell death upon treatment .

The biological activity of 1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)- is believed to stem from its ability to interact with specific molecular targets. These interactions may modulate enzyme activities or receptor functions, which is critical for its antiprotozoal and anticancer effects . The trifluoromethyl group enhances the compound's lipophilicity and may influence its binding affinity to biological targets.

Study on Antiprotozoal Activity

In a comparative study involving various benzimidazole derivatives, the following findings were noted:

| Compound | IC50 (µM) against Giardia intestinalis | IC50 (µM) against Trichomonas vaginalis |

|---|---|---|

| Compound A (standard) | > 10 | > 10 |

| Compound B (trifluoromethyl derivative) | < 1 | < 1 |

| Compound C (albendazole) | > 14 | > 14 |

This table illustrates the enhanced potency of trifluoromethyl-substituted compounds compared to traditional therapies .

Study on Anticancer Activity

Another investigation focused on the anticancer effects of various benzimidazole derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Drug 1 | U87 | 45.2 ± 13.0 | Apoptosis induction |

| Drug 2 | MCF-7 | 25.72 ± 3.95 | Cell cycle arrest |

These results highlight the potential of these compounds in targeting different cancer cell lines through distinct mechanisms of action .

Q & A

Q. What are the optimized synthetic routes for 1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)-, and how do reaction conditions influence yields?

- Methodological Answer : Two primary methods are reported:

- Acid-mediated cyclization : Reacting 1,2-phenylenediamine derivatives with CF₃COOH and HCl under reflux (4 h, N₂ atmosphere) yields the benzimidazole core. This method is robust for gram-scale synthesis but may require purification via recrystallization .

- Cu(I)/TMEDA-catalyzed cross-coupling : Using N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines in the presence of Cu(I)/TMEDA enables regioselective trifluoromethylation. Bromo/chloro substituents on the aryl group are tolerated, though reactivity varies (e.g., aryl iodides show higher efficiency) .

Key variables : Catalyst loading (5–10 mol%), ligand choice (TMEDA), and solvent (DMF or THF). Yields range from 60–85% depending on substituent electronic effects.

Q. How can the compound’s structure and purity be validated using spectroscopic and crystallographic methods?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves the trifluoromethyl group’s spatial orientation and hydrogen-bonding interactions (e.g., C–F···H–N motifs). Crystallize from ethanol/water mixtures, and collect data at 293 K with a synchrotron source for high-resolution analysis .

- ESI-MS and elemental analysis : Confirm molecular weight (e.g., m/z 244.16 [M+H]⁺) and purity (>97%). Discrepancies in C/H/N ratios >0.3% indicate impurities, necessitating column chromatography (silica gel, ethyl acetate/hexane) .

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the CF₃ group’s presence. Compare with trifluoroacetic acid (δ -76 ppm) to rule out residual reactants .

Advanced Research Questions

Q. How to design derivatives of this compound for structure-activity relationship (SAR) studies in biological systems?

- Methodological Answer :

- Core modifications : Introduce substituents at the acetic acid moiety (e.g., methyl esters, amides) to modulate solubility and bioavailability. Use NaBH₄/EtOH for selective reduction of ketones to alcohols without affecting the benzimidazole ring .

- Heterocyclic fusion : Attach pyrimidine or thiazole rings via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF) to enhance DNA intercalation properties. Monitor bioactivity via fluorescence-based DNA-binding assays (e.g., ethidium bromide displacement) .

- Example derivative : Methyl (S)-(2-(2-chloro-6-fluorophenyl)-1-cyclohexyl-1H-benzo[d]imidazole-5-carbonyl)- exhibits improved cytotoxicity (IC₅₀ < 10 µM in HeLa cells) compared to the parent compound .

Q. What strategies resolve contradictions in reported reaction yields for trifluoromethylated benzimidazoles?

- Methodological Answer :

- Catalyst screening : Compare Cu(I)/TMEDA vs. acid-mediated systems. Cu(I) catalysis favors electron-deficient aryl halides (e.g., NO₂-substituted), while acid methods are better for electron-rich substrates.

- Byproduct analysis : Use LC-MS to detect intermediates like trifluoroacetamide (m/z 180.03 [M+H]⁺), which may form via incomplete cyclization. Optimize reaction time (4–6 h) and temperature (80–100°C) to minimize byproducts.

- Statistical DoE : Apply a 3² factorial design to evaluate temperature (X₁) and catalyst loading (X₂). For Cu(I) systems, higher X₂ (10 mol%) improves yields by 15–20% in low-polarity solvents (e.g., toluene) .

Q. How to evaluate the trifluoromethyl group’s electronic effects on the benzimidazole core in catalytic applications?

- Methodological Answer :

- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model charge distribution. The CF₃ group withdraws electron density, lowering the HOMO energy (-6.8 eV vs. -5.9 eV for non-fluorinated analogs), enhancing electrophilic reactivity .

- Cyclic voltammetry : Measure oxidation potentials in acetonitrile (0.1 M TBAPF₆). A shift to +1.2 V (vs. Ag/AgCl) indicates stabilization of the radical cation, critical for redox-active catalysts.

- Kinetic isotope effects (KIE) : Compare kH/kD (>2.0) in H₂O/D₂O to confirm rate-limiting proton transfer steps in acid-catalyzed reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.